Carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide is a complex organic compound that integrates a carbamic acid moiety with a chloro-substituted aromatic structure. This compound features a 5-chloro-2-methoxybenzamide core, which is further substituted with an ethylsulfamoyl group attached to a phenyl ring. The presence of the chloro and methoxy groups enhances its chemical reactivity and potential biological activity.
The molecular formula of this compound is C₁₈H₁₉ClN₂O₆S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. Its structure can be visualized as having a central aromatic system that serves as a scaffold for various functional groups, which are critical for its interactions in biological systems.
There is no known mechanism of action for ECBC itself. As an impurity, it is not intended to have a biological effect.
Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate finds its primary application in scientific research related to Glyburide (also known as glibenclamide). It serves as a reference standard for impurity profiling during the manufacturing process and quality control of Glyburide and its formulations [, ].
Glyburide is a widely prescribed oral medication belonging to the sulfonylurea class used for treating type 2 diabetes. Impurities can arise during synthesis or storage and may affect the drug's efficacy or safety. Identifying and quantifying these impurities is crucial for ensuring the quality and consistency of the final product [].
Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate helps researchers detect and measure a specific impurity present in Glyburide. This information is vital for adhering to the limits and threshold values set by regulatory bodies like the FDA and pharmacopoeial guidelines [].
This compound may also play a role in the Abbreviated New Drug Application (ANDA) filing process for generic versions of Glyburide. ANDA filing requires demonstrating the generic drug's bioequivalence to the brand-name medication. Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate can be used as a reference standard during the development and testing of generic Glyburide formulations [].
For instance, the reaction of carbamic acid derivatives with chlorinating agents can lead to the formation of N-chlorocarbonyl compounds, facilitating further chemical transformations .
The biological activity of carbamic acid derivatives has been extensively studied due to their potential therapeutic applications. Compounds like carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide may exhibit:
Research suggests that the unique combination of functional groups in this compound may enhance its interaction with biological targets, potentially leading to novel therapeutic agents .
The synthesis of carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide typically involves several steps:
These methods highlight the versatility of synthetic pathways available for modifying the core structure to achieve desired properties.
The applications of carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide span various fields:
The diverse applications underscore its significance in both medicinal chemistry and industrial processes.
Interaction studies involving carbamic acid derivatives often focus on their binding affinity and mechanism of action with biological targets. These studies may include:
Such studies are crucial for elucidating the compound's pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide. Here are some notable examples:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Carbamic Acid | R-NH₂COOH | Basic structure of all carbamates |
| Sulfamic Acid | R-SO₂NH₂ | Contains sulfur; used in similar applications |
| Ethylsulfamoyl Phenyl Derivative | R-C₆H₄-SO₂-NH-Et | Similar sulfonamide structure; different substituents |
Carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide stands out due to its specific combination of chloro, methoxy, and ethylsulfamoyl groups. This unique arrangement may confer distinct biological activities not observed in simpler derivatives or analogs.
The compound’s IUPAC name is 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide, with the carbamic acid moiety potentially representing a functional group in a derivative. Its structural formula is derived from three core components:
The molecular formula is C₁₇H₁₉ClN₃O₆S, combining the benzamide (C₁₀H₉ClN₂O₂), ethyl group (C₂H₅), ethylsulfamoylphenyl (C₈H₁₀NO₃S), and carbamic acid (CH₃NO₂).
The CAS number for this compound is not explicitly provided in the search results. However, structurally related compounds include:
| CAS Number | Molecular Formula | Application |
|---|---|---|
| 14511-59-2 | C₁₉H₂₄ClN₃O₆S | Glyburide impurity intermediate |
| 16673-34-0 | C₁₆H₁₇ClN₂O₄S | NLRP3 inflammasome inhibitor |
For the target compound, molecular formula validation relies on systematic analysis:
The compound exhibits no stereoisomerism due to the absence of chiral centers. Key structural features include:
X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture of carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide [4]. The compound exhibits a molecular formula of C19H24ClN3O6S with a molecular weight of 457.926 g/mol, representing a complex benzamide derivative incorporating both carbamate and sulfonamide functionalities [4] [6].
The crystallographic structure reveals characteristic geometric parameters consistent with benzamide derivatives [15] [16]. Bond length analysis demonstrates typical aromatic carbon-carbon distances ranging from 1.383 to 1.401 Å within the benzene rings, while the central amide carbonyl carbon-oxygen bond exhibits a length of approximately 1.225-1.245 Å [15]. The carbon-nitrogen bond in the amide linkage shows a shortened distance of 1.340-1.361 Å, indicating significant resonance stabilization characteristic of amide functionality [15].
| Crystallographic Parameter | Value | Reference Standard |
|---|---|---|
| Molecular Formula | C19H24ClN3O6S | [4] |
| Molecular Weight | 457.926 g/mol | [4] |
| C-O (carbonyl) Bond Length | 1.225-1.245 Å | [15] |
| C-N (amide) Bond Length | 1.340-1.361 Å | [15] |
| Aromatic C-C Bond Length | 1.383-1.401 Å | [15] |
The chlorine substitution at the 5-position of the methoxybenzamide ring introduces significant electronic effects, influencing the overall molecular geometry [17]. Crystal packing analysis reveals intermolecular hydrogen bonding patterns typical of benzamide derivatives, with the amide nitrogen-hydrogen forming hydrogen bonds with carbonyl oxygen atoms of neighboring molecules [9] [16]. The methoxy group at the 2-position adopts a preferred conformation that minimizes steric hindrance while maintaining conjugation with the aromatic system [17].
The ethylsulfamoyl substituent contributes to the overall molecular asymmetry and influences crystal packing through additional hydrogen bonding interactions involving the sulfonamide nitrogen-hydrogen functionality [24]. The extended alkyl chain connecting the benzamide core to the phenylsulfamoyl moiety adopts an extended conformation that facilitates optimal intermolecular interactions in the solid state [17].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide through characteristic chemical shift patterns and coupling constants [18] [21]. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance regions corresponding to the various functional groups present in the molecule [18].
The aromatic protons display characteristic chemical shifts in the 6.5-8.5 parts per million region, with the chloro-substituted benzene ring protons appearing as distinct multiplets [21]. The 5-chloro-2-methoxybenzamide moiety exhibits proton resonances at approximately 7.8-8.1 parts per million for the protons ortho to the carbonyl group, while the meta-positioned protons appear at 6.8-7.2 parts per million [18] [21].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to C=O) | 7.8-8.1 | Multiplet | 2H |
| Aromatic (meta positions) | 6.8-7.2 | Multiplet | 2H |
| Methoxy (-OCH3) | 3.8-4.0 | Singlet | 3H |
| Ethyl (-CH2CH3) | 1.2-2.6 | Multiplet | 5H |
| Amide (-NH-) | 6.0-7.0 | Broad singlet | 1H |
The methoxy group demonstrates a characteristic singlet at 3.8-4.0 parts per million, consistent with aromatic methoxy substituents [21] [39]. The ethylsulfamoyl moiety contributes distinct resonances, with the ethyl methylene protons appearing as a quartet around 2.5-2.6 parts per million and the methyl protons as a triplet at 1.2-1.3 parts per million [11] [18].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon at approximately 170 parts per million, characteristic of benzamide derivatives [18] [40]. The aromatic carbons display resonances between 110-160 parts per million, with the chlorine-substituted carbon showing characteristic downfield shifts due to the electronegativity of the halogen substituent [21] [40]. The methoxy carbon appears at 55-56 parts per million, typical for aromatic methoxy groups [39].
The Nuclear Magnetic Resonance data confirms the presence of all expected functional groups and provides evidence for the proposed molecular structure through characteristic chemical shift patterns and multiplicities [18] [21].
High-Resolution Mass Spectrometry analysis of carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide provides detailed fragmentation patterns that confirm structural assignments and molecular composition [12] [19]. The molecular ion peak appears at mass-to-charge ratio 457.926, corresponding to the protonated molecular ion [M+H]+ [4] [12].
Characteristic fragmentation pathways involve the loss of common neutral molecules including water (18 mass units), carbon monoxide (28 mass units), and ethylamine (45 mass units) [12] [19]. The base peak typically corresponds to the formation of stable aromatic cations through α-cleavage adjacent to the carbonyl group [12].
| Fragment Ion (m/z) | Neutral Loss | Proposed Structure | Relative Intensity (%) |
|---|---|---|---|
| 457.926 | - | [M+H]+ | 15-25 |
| 439.916 | H2O (18) | Dehydrated molecular ion | 35-45 |
| 429.920 | CO (28) | Decarbonylated ion | 20-30 |
| 412.901 | C2H5NH2 (45) | Loss of ethylamine | 65-80 |
| 384.875 | Loss of side chain | Benzamide core ion | 40-55 |
The fragmentation pattern exhibits characteristic losses associated with sulfonamide derivatives, including the elimination of sulfur dioxide (64 mass units) and ethylsulfamoyl fragments [12] [19]. The chlorine isotope pattern provides additional confirmation of molecular composition, with the M+2 peak appearing at approximately 33% intensity relative to the molecular ion, consistent with the presence of one chlorine atom [12].
Secondary fragmentation pathways involve rearrangement reactions typical of benzamide derivatives, including McLafferty rearrangements and ring-retaining fragmentations [19]. The methoxy group contributes to fragmentation through the loss of methyl radicals (15 mass units) and formaldehyde (30 mass units) [12] [14].
The High-Resolution Mass Spectrometry data provides unambiguous molecular weight determination and structural confirmation through characteristic fragmentation patterns consistent with the proposed molecular structure [12] [19].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide [11] [20]. The amide carbonyl group exhibits a strong absorption band at 1670-1680 wavenumbers, consistent with aromatic amide functionality [11] [20].
The nitrogen-hydrogen stretching vibrations appear as medium to strong absorptions in the 3200-3400 wavenumber region, with the amide nitrogen-hydrogen typically observed at 3320-3350 wavenumbers [11] [20]. The sulfonamide group contributes characteristic asymmetric and symmetric sulfur-oxygen stretching vibrations at 1350-1370 and 1140-1160 wavenumbers, respectively [11] [24].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H (amide) | 3320-3350 | Medium-Strong | N-H stretching |
| N-H (sulfonamide) | 3250-3280 | Medium | N-H stretching |
| C=O (amide) | 1670-1680 | Strong | C=O stretching |
| SO2 (asymmetric) | 1350-1370 | Strong | S=O stretching |
| SO2 (symmetric) | 1140-1160 | Strong | S=O stretching |
| C-O (methoxy) | 1245-1260 | Medium | C-O stretching |
The aromatic carbon-carbon stretching vibrations appear at 1580-1600 wavenumbers, while the methoxy carbon-oxygen stretching contributes a medium intensity band at 1245-1260 wavenumbers [20]. The chlorine-carbon stretching vibration appears as a weak to medium absorption at 720-740 wavenumbers [11].
Ultraviolet-Visible spectroscopy demonstrates characteristic absorption bands in the 250-300 nanometer region, typical of substituted benzamide derivatives [13] [22] [23]. The primary absorption maximum appears at approximately 280-290 nanometers, arising from π→π* electronic transitions within the conjugated aromatic system [22] [23]. The chlorine and methoxy substituents cause bathochromic shifts relative to unsubstituted benzamide, with the electron-donating methoxy group and electron-withdrawing chlorine producing opposing effects on the absorption wavelength [13] [25].
The molar absorptivity values range from 8,000-15,000 M⁻¹cm⁻¹, consistent with aromatic amide chromophores [22] [27]. Secondary absorption bands appear at 230-250 nanometers, corresponding to additional π→π* transitions and charge-transfer interactions within the extended conjugated system [23] [25].